benzyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine
CAS No.:
Cat. No.: VC15766388
Molecular Formula: C13H16FN3
Molecular Weight: 233.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16FN3 |
|---|---|
| Molecular Weight | 233.28 g/mol |
| IUPAC Name | N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-phenylmethanamine |
| Standard InChI | InChI=1S/C13H16FN3/c14-7-9-17-13(6-8-16-17)11-15-10-12-4-2-1-3-5-12/h1-6,8,15H,7,9-11H2 |
| Standard InChI Key | FOWSWOHJQIOHGD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CNCC2=CC=NN2CCF |
Introduction
Benzyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine is a complex organic compound featuring a benzyl group attached to a pyrazole derivative. The pyrazole ring is further substituted with a 2-fluoroethyl group, which enhances its potential biological activity. This compound is of significant interest in medicinal chemistry due to its unique structure and potential applications in drug development.
Synthesis
The synthesis of benzyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine involves multi-step organic reactions. These steps require careful control of reaction conditions, including temperature, solvent choice, and catalysts, to optimize yield and purity. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Biological Activity and Applications
Pyrazole derivatives, including benzyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine, are known for their diverse pharmacological properties, such as anti-inflammatory, analgesic, and antitumor activities. The presence of the 2-fluoroethyl group may enhance the compound's interaction with biological targets, potentially modulating various biochemical pathways. This compound is a promising candidate for drug development targeting diseases like cancer and inflammatory disorders.
Interaction Studies
Interaction studies are crucial for understanding how benzyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine interacts with biological systems. Techniques such as molecular docking or enzyme inhibition assays can provide insights into its mechanism of action. Preliminary studies suggest that pyrazole derivatives can bind to specific proteins or enzymes, influencing their activity.
Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzylamine | C7H9N | Simpler structure without pyrazole |
| 1-Ethyl-3-methyl-5-fluoropyrazole | C8H10F3N3 | Lacks the benzyl group |
| Benzyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine | C12H16F3N5 | Similar structure but different substitutions |
Benzyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine stands out due to its unique combination of the benzyl group and the 2-fluoroethyl-substituted pyrazole ring, potentially enhancing its biological activity compared to simpler analogues.
Research Findings and Future Directions
Research on benzyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine is ongoing, focusing on its potential applications in medicinal chemistry. Further studies are needed to fully elucidate its mechanisms of action and potential therapeutic uses. The compound's versatility and significance in contemporary chemical research highlight its potential as a lead compound in drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume